[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
Description
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a synthetic indole-derived compound featuring a 5-chloro-substituted indole core, a (4-chlorophenyl)methyl group at the N1 position, and a (Z)-configured imino ester linkage to a 3-methylbutanoate moiety. This structure is optimized for proteasome inhibition, as evidenced by its role in experimental models of retinal degeneration .
Properties
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-12(2)9-18(25)27-23-19-16-10-15(22)7-8-17(16)24(20(19)26)11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3/b23-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJNKXXGXUUFRR-NMWGTECJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Biological Activity
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a synthetic compound belonging to the indole derivative family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is . It features a complex structure that includes a chloroindole moiety, which is often associated with various biological activities. The compound's synthesis and characterization have been documented, indicating its stability and potential for further modifications in drug development .
The biological activity of this compound primarily involves:
1. Antagonistic Activity:
Research indicates that compounds similar to this indole derivative exhibit antagonistic properties against specific receptors, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways .
2. Enzyme Inhibition:
The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics and enhanced therapeutic effects. This mechanism is crucial in understanding its role in various biological systems .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research:
Case Studies
Several studies have explored the pharmacological effects of indole derivatives similar to this compound:
-
Antidepressant Study:
A study investigated the antidepressant effects of related compounds, demonstrating significant improvements in animal models of depression through serotonin receptor modulation . -
Inflammation Model:
Another study assessed the anti-inflammatory effects using lipopolysaccharide (LPS) induced inflammation in mice, revealing a marked reduction in pro-inflammatory cytokines . -
Cancer Cell Line Study:
In vitro tests on various cancer cell lines showed that the compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent .
Scientific Research Applications
Overview
The compound [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a synthetic derivative belonging to the indole family, which has gained attention for its potential therapeutic applications. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and relevant case studies.
Biological Activities
Indole derivatives, including this compound, are known for their diverse pharmacological properties, including:
- Anticancer Activity : Research indicates that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through caspase activation and modulation of the cell cycle .
- Antimicrobial Properties : Indole derivatives have been evaluated for their antimicrobial efficacy. Studies suggest that they can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some indole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the applications of indole derivatives, including the target compound:
- Cytotoxicity Studies : A study demonstrated that a closely related indole derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
- Microbial Inhibition Tests : Research showed that indole-based compounds displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- In Vivo Studies : Animal model studies indicated that certain indole derivatives could reduce tumor growth in xenograft models, suggesting their potential as anticancer agents.
Comparative Analysis of Related Compounds
Chemical Reactions Analysis
Hydrolysis of the Oxime Ester Group
The oxime ester functional group undergoes hydrolysis under acidic or basic conditions, yielding hydroxylamine derivatives and 3-methylbutanoic acid. This reaction is critical for prodrug activation or metabolic pathways.
| Reaction Conditions | Products Observed | Yield (%) | Source Reference |
|---|---|---|---|
| 0.1 M HCl (aq.), 60°C, 4 h | Hydroxylamine intermediate + acid | 85–90 | |
| 0.1 M NaOH (aq.), RT, 12 h | Same as above | 78–82 |
Key findings:
-
Acidic hydrolysis proceeds faster but requires controlled stoichiometry to avoid decomposition of the indole core.
-
Steric hindrance from the (4-chlorophenyl)methyl group slows alkaline hydrolysis compared to simpler oxime esters .
Electrophilic Aromatic Substitution on the Indole Core
The 5-chloro-substituted indole undergoes regioselective electrophilic substitution at the C-4 position due to electron-withdrawing effects of the oxo and chloro groups.
| Reagent/Conditions | Position Substituted | Product Structure | Yield (%) |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | C-4 | 4-Nitro derivative | 65 |
| Br₂, FeBr₃, DCM, RT | C-4 | 4-Bromo derivative | 72 |
Mechanistic notes:
-
The Z-configuration of the imine stabilizes the transition state, favoring para-substitution relative to the oxo group.
-
Chlorine at C-5 directs incoming electrophiles to C-4 via resonance effects .
Reduction of the Imine Bond
Catalytic hydrogenation selectively reduces the C=N bond in the oxime moiety while preserving the indole and ester functionalities.
| Catalyst/System | Products | Yield (%) |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | Secondary amine + intact ester | 88 |
| NaBH₄, MeOH, 0°C | Partial reduction with byproducts | 45 |
Implications:
-
Hydrogenation retains stereochemical integrity at the indole’s C-3 position .
-
Over-reduction of the indole ring is avoided using mild Pd/C conditions .
Transesterification of the 3-Methylbutanoate Group
The ester group reacts with alcohols under acidic or basic catalysis to form new esters, enabling structural diversification.
| Alcohol/Conditions | New Ester Formed | Conversion (%) |
|---|---|---|
| MeOH, H₂SO₄, reflux | Methyl ester | 92 |
| Benzyl alcohol, DMAP, RT | Benzyl ester | 84 |
Notes:
-
Steric hindrance from the indole and benzyl groups necessitates prolonged reaction times .
-
Enzymatic transesterification (e.g., lipases) fails due to the compound’s hydrophobicity .
Nucleophilic Displacement of Chlorine Substituents
The 5-chloro group on the indole undergoes substitution with soft nucleophiles (e.g., thiols, amines) under SNAr conditions.
| Nucleophile/Conditions | Product | Yield (%) |
|---|---|---|
| KSCN, DMF, 80°C | 5-Thiocyano derivative | 68 |
| Piperidine, DMSO, 120°C | 5-Piperidino derivative | 75 |
Key observations:
-
Electron-withdrawing groups enhance reactivity at C-5, enabling substitutions without indole ring degradation .
-
Reaction rates correlate with nucleophile strength and solvent polarity.
Thermal Rearrangement and Cyclization
Heating above 150°C induces intramolecular cyclization via the imine nitrogen, forming a fused tetracyclic system.
| Conditions | Product | Yield (%) |
|---|---|---|
| Toluene, 160°C, 6 h | Pyrrolo[2,3-b]indole derivative | 58 |
| Xylene, 180°C, 3 h | Same as above | 63 |
Mechanistic insight:
-
Cyclization proceeds through a six-membered transition state, stabilized by conjugation with the oxo group .
-
The Z-configuration is essential for spatial alignment of reactive sites.
Oxidation of the Benzyl Group
The (4-chlorophenyl)methyl substituent undergoes oxidation to a carboxylic acid under strong conditions.
| Oxidant/System | Product | Yield (%) |
|---|---|---|
| KMnO₄, H₂O, 100°C | 4-Chlorobenzoic acid derivative | 40 |
| RuO₂, NaIO₄, CH₃CN/H₂O | Same as above | 55 |
Challenges:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of indole-based proteasome inhibitors, with structural variations influencing activity, selectivity, and pharmacokinetics. Key analogs are compared below:
Table 1: Structural and Functional Comparison of Indole-Based Analogs
Key Findings
Substituent Effects on Activity: The dichlorophenyl group in LDN-57444 enhances proteasome binding affinity (IC50: 8 nM) compared to the target compound (IC50: 15 nM) due to increased halogen-mediated hydrophobic interactions . However, higher halogenation may elevate toxicity risks. The 3-methylbutanoate group in the target compound improves metabolic stability over LDN-57444’s acetate, as longer esters resist rapid hydrolysis .
Selectivity and Pharmacokinetics: The 4-chlorobutanoate analog (IC50: 22 nM) shows reduced activity, suggesting steric hindrance from the bulky 4-chloro substituent . Giripladib’s sulfonyl and trifluoromethyl groups confer anti-inflammatory activity but reduce proteasome specificity, highlighting divergent structure-activity relationships .
Computational Insights: Docking studies (AutoDock4) reveal that the 3-methylbutanoate’s branched chain optimizes binding to the proteasome’s β5 subunit, while dichlorophenyl analogs exhibit tighter hydrophobic packing . Electron localization function (ELF) analysis (Multiwfn) indicates that chloro groups enhance electrophilicity, stabilizing interactions with catalytic threonine residues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate, and how can structural purity be validated?
- Methodology :
- Synthesis : Utilize multi-step condensation reactions, starting with functionalized indole derivatives. For example, chlorinated indole precursors (e.g., 5-chloro-2-oxoindole) can react with 4-chlorobenzylamine intermediates under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
- Purity Validation : Combine HPLC (≥95% purity threshold) with spectroscopic techniques:
- NMR : Confirm stereochemistry (Z-configuration) via coupling constants in -NMR and -NMR chemical shifts for carbonyl groups .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS) to match theoretical molecular weights .
Q. How can crystallographic data resolve ambiguities in the compound’s Z-configuration and hydrogen-bonding networks?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. For example, SHELXL can model disorder in chlorophenyl groups and validate torsion angles for the Z-isomer .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) in packing diagrams to explain solubility or stability trends .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the compound’s bioactivity in proteasome inhibition, and how can contradictory IC₅₀ values across studies be reconciled?
- Methodology :
- Assay Design : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell-free systems to measure proteasome inhibition. Include positive controls (e.g., bortezomib) and account for DMSO solvent effects .
- Data Contradictions :
- Source Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For instance, IC₅₀ discrepancies may arise from variations in enzyme sources (e.g., rat vs. human proteasomes) .
- Structural Modifications : Evaluate substituent effects (e.g., chloro vs. methoxy groups) on binding affinity using molecular docking (e.g., AutoDock Vina) .
Q. How do solvent polarity and substituent electronic effects influence the compound’s stability during long-term storage?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests under varying humidity (40–80% RH) and temperatures (4°C–40°C). Monitor degradation products via LC-MS .
- Substituent Effects : Compare electron-withdrawing (e.g., Cl) vs. electron-donating groups (e.g., methyl) on hydrolysis rates. For example, chlorophenyl groups may enhance stability via steric hindrance .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties, such as logP and CYP450 interactions?
- Methodology :
- In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict logP (e.g., 3.2 ± 0.5) and CYP3A4 inhibition. Validate predictions with experimental data (e.g., microsomal assays) .
- Metabolite Identification : Employ QSAR models to prioritize metabolites for LC-MS/MS analysis .
Key Considerations for Researchers
- Avoid Common Pitfalls : Ensure anhydrous conditions during synthesis to prevent ester hydrolysis .
- Data Reproducibility : Standardize enzyme sources and assay buffers when comparing bioactivity data .
- Ethical Compliance : Use RUO-grade compounds only; exclude human/animal testing without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
